
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline backbone substituted with a 1,2,4-oxadiazole moiety and dimethoxyphenyl groups. The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent coupling with the quinazoline scaffold. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Compound Efficacy : In studies comparing various derivatives, compounds with similar structures showed moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 9 mm to 15 mm depending on the specific derivative tested .
- Mechanism : These compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Anticancer Activity
The anticancer potential of this compound has also been evaluated:
- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The IC50 values for these compounds ranged from 100 µM to 400 µM .
- Specificity : Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Research Findings and Case Studies
Several case studies have been documented to illustrate the biological effects of this compound:
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:
- Target Enzymes : Docking simulations indicated favorable interactions with acetylcholinesterase and other targets relevant to neurodegenerative diseases .
- Binding Energies : Compounds demonstrated binding free energies ranging from -9.9 to -11.2 kcal/mol, suggesting strong interactions with target proteins .
科学的研究の応用
Physical Properties
Property | Value |
---|---|
Boiling Point | 602.1 ± 65.0 °C |
Density | 1.294 ± 0.06 g/cm³ |
pKa | -0.92 ± 0.49 |
Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
- In Vitro Studies : Compounds similar to this have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3) cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- In Vitro Efficacy : Studies suggest that derivatives of oxadiazole exhibit considerable antimicrobial effects against resistant bacterial strains, including Mycobacterium tuberculosis with low minimal inhibitory concentrations (MIC) .
Drug Development
The unique structural features of this compound allow it to be a lead candidate in the development of novel anticancer and antimicrobial agents. The incorporation of oxadiazole and quinazoline rings is particularly significant due to their established roles in enhancing biological activity.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins involved in cancer progression and microbial resistance. Such studies provide insights into the potential efficacy of the compound as a therapeutic agent .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Cytotoxicity Assays : In a study evaluating various oxadiazole derivatives, compounds showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A derivative exhibited an MIC as low as 0.016 μg/mL against Mycobacterium tuberculosis, indicating its potential as a new treatment option for resistant infections .
特性
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-10-18(13-17(16)2)31-26(32)20-7-5-6-8-22(20)30(27(31)33)15-24-28-25(29-36-24)21-12-11-19(34-3)14-23(21)35-4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWSOGUOOVCHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。